molecular formula C18H17F2N3O2S B6477452 2,6-difluoro-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}benzene-1-sulfonamide CAS No. 2640971-18-0

2,6-difluoro-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}benzene-1-sulfonamide

Cat. No.: B6477452
CAS No.: 2640971-18-0
M. Wt: 377.4 g/mol
InChI Key: WTVARSYPUZNNNA-UHFFFAOYSA-N
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Description

The compound "2,6-difluoro-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}benzene-1-sulfonamide" is a sulfonamide derivative featuring a 2,6-difluorobenzene core linked to a 1-methylpyrazole moiety via an ethyl chain. The fluorine atoms at positions 2 and 6 on the benzene ring may enhance metabolic stability and bioavailability compared to non-fluorinated analogs, as seen in other fluorinated pharmaceuticals .

Properties

IUPAC Name

2,6-difluoro-N-[2-[4-(2-methylpyrazol-3-yl)phenyl]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F2N3O2S/c1-23-17(10-11-21-23)14-7-5-13(6-8-14)9-12-22-26(24,25)18-15(19)3-2-4-16(18)20/h2-8,10-11,22H,9,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTVARSYPUZNNNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=CC=C(C=C2)CCNS(=O)(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,6-Difluoro-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}benzene-1-sulfonamide (CAS Number: 2640971-18-0) is a sulfonamide derivative that has garnered attention due to its potential biological activities, particularly in the context of cancer treatment and cardiovascular effects. This compound features a unique structure that may contribute to its pharmacological properties, making it a subject of interest in medicinal chemistry.

The molecular formula of the compound is C18H17F2N3O2SC_{18}H_{17}F_2N_3O_2S, with a molecular weight of 377.4 g/mol. The structure includes two fluorine atoms and a pyrazole moiety, which are significant for its biological activity.

PropertyValue
Molecular FormulaC18H17F2N3O2SC_{18}H_{17}F_2N_3O_2S
Molecular Weight377.4 g/mol
CAS Number2640971-18-0

Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance, a related compound, Hu7691, has shown low activity in inducing apoptosis in HaCaT cells but possesses promising kinase selectivity and excellent anticancer cell proliferation potencies . This suggests that the sulfonamide derivatives may modulate key signaling pathways involved in cancer cell growth.

Cardiovascular Effects

Research indicates that various benzene sulfonamides can influence cardiovascular parameters. In an isolated rat heart model, certain sulfonamide derivatives were shown to affect perfusion pressure and coronary resistance. For example, compounds like 4-(2-aminoethyl)-benzenesulfonamide demonstrated a decrease in perfusion pressure over time compared to controls . This highlights the potential of sulfonamide derivatives in cardiovascular pharmacology.

Study on Perfusion Pressure

A study evaluated the effects of different sulfonamide derivatives on perfusion pressure using an isolated rat heart model. The results indicated that specific compounds could significantly alter hemodynamic parameters:

CompoundDoseEffect on Perfusion Pressure
Control-No change
Benzene Sulfonamide0.001 nMModerate decrease
4-(2-aminoethyl)-benzenesulfonamide0.001 nMSignificant decrease
2,5-Dichloro-N-(4-nitrophenyl)-benzenesulfonamide0.001 nMMinimal effect

This data supports the hypothesis that structural modifications in sulfonamides can lead to varying biological effects, particularly concerning cardiovascular health .

Mechanistic Insights

The mechanism by which this compound exerts its biological effects may involve interactions with specific receptors or enzymes implicated in cancer and cardiovascular function. For instance, some sulfonamides have been identified as inhibitors of carbonic anhydrase , which plays a role in regulating blood pH and fluid balance.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structurally related sulfonamide derivatives from the provided evidence, highlighting differences in substituents, synthesis, and properties.

Key Observations:

Substituent Effects on Synthesis and Stability: Electron-withdrawing groups (e.g., nitro in 17) correlate with higher melting points (227–228.5°C) compared to electron-donating groups (e.g., dimethylamino in 16, 179–180.5°C) . The target compound’s 2,6-difluoro substitution likely increases polarity and thermal stability. Pyrazole-containing compounds (e.g., 18) exhibit moderate yields (49%) due to steric challenges in cyclization reactions . The target’s 1-methylpyrazole group may face similar synthetic hurdles.

Spectroscopic Trends :

  • In 15–17 , the sulfonamide NH protons resonate at δ ~10.5–11.0 ppm in $ ^1H $-NMR, while aromatic protons appear between δ 6.8–8.2 ppm depending on substituents . The target’s fluorine atoms would deshield adjacent protons, shifting $ ^1H $-NMR signals upfield.
  • ESI–MS data for analogs (e.g., [M+Na]$^+$ at m/z 398.07 for 15 ) confirm molecular weights and purity .

Biological Relevance :

  • Pyrazole sulfonamides (e.g., 18 and ’s compound) show diuretic and enzyme-inhibitory activities in silico . The target’s fluorinated backbone may enhance binding affinity to biological targets like carbonic anhydrases.

Table 2: Pharmacological and Computational Insights

Compound ID Key Pharmacological Feature Computational Tool Used Reference
15–17 Not reported N/A
18 Not reported N/A
Diuretic activity (in silico) Oral bioavailability radar
Target Hypothesized enzyme inhibition N/A N/A

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